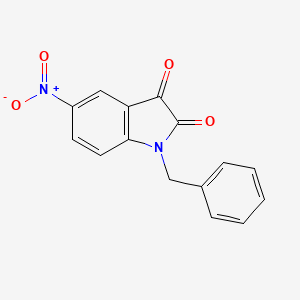![molecular formula C8H20Cl2N2O B2701258 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride CAS No. 1803599-42-9](/img/structure/B2701258.png)
2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride is a chemical compound with the CAS number 1803599-42-9 . It is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . This compound is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecular formula is C8H20Cl2N2O . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, or UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 231.16 . More specific properties such as boiling point, density, and refractive index would need to be determined experimentally.Applications De Recherche Scientifique
Formation and Rearrangement of Ligands
Research has demonstrated the formation of coordinated 2-aminoethylidene ligands and their rearrangement through deprotonation into phosphinoallyl ligands containing a pyrrolidin-2-yl ring. This process involves the activation of specific alcohols by metallic fragments, leading to cationic complexes that, upon deprotonation and rearrangement, yield neutral complexes with notable ligands. Such transformations are crucial for understanding the chemical behavior of pyrrolidin-2-yl ring-containing compounds in coordination chemistry (Puerta, Valerga, & Palacios, 2008).
Complexation and Docking Studies
Studies on the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde have yielded complexes when treated with copper(II) chloride or cadmium(II) chloride. These complexes were analyzed through various spectroscopic methods and crystallography. Docking studies compared the interaction potential of these complexes with biomolecules, suggesting the versatility of such compounds in bioinorganic chemistry and molecular docking applications (Mardani, Hakimi, Moeini, & Mohr, 2019).
Synthetic Routes to Functionalized Pyrrolidines
The ring expansion of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines has been explored, providing a synthetic route to functionalized pyrrolidines. This method involves the use of either thionyl chloride or methanesulfonyl chloride and showcases the potential of pyrrolidin-3-yl-based compounds in organic synthesis, particularly for the creation of pyrrolidine derivatives with various functional groups (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).
Unusual Formation of Sterically Hindered Primary Amines
Research into the synthesis of 2,3-dihydro-2,2,9-trimethyl-1H-pyrrolo[1,2-a]indol-1-amine and its 1-(1-pyrrolidinyl) analog from the corresponding 1-ol via mesylation and treatment with pyrrolidine highlights a unique method for generating sterically hindered primary amines. This work contributes to the understanding of reaction mechanisms under steric congestion, particularly in the context of pyrrolidinyl-substituted compounds (Jirkovsky, Greenblatt, & Baudy, 1991).
Propriétés
IUPAC Name |
2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-3-5-10-4-1-8(7-10)2-6-11;;/h8,11H,1-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFSNZVRSJRWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2701177.png)


![1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2701181.png)
![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)
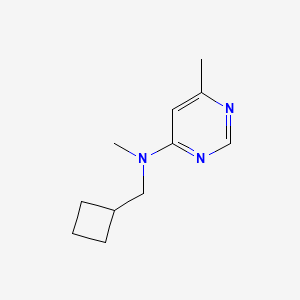
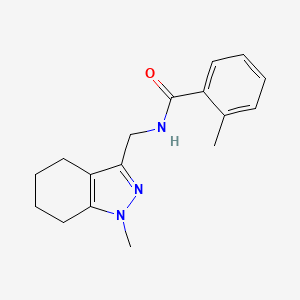

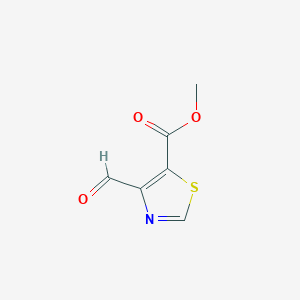
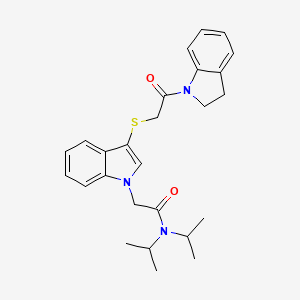
![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2701191.png)

![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)
